molecular formula C13H19N3O2S B11156109 1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B11156109
M. Wt: 281.38 g/mol
InChI Key: BTSWDRWQJWJGGB-UHFFFAOYSA-N
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Description

1-Butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to scale up the production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butanoyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H19N3O2S/c1-2-3-11(17)16-7-4-10(5-8-16)12(18)15-13-14-6-9-19-13/h6,9-10H,2-5,7-8H2,1H3,(H,14,15,18)

InChI Key

BTSWDRWQJWJGGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2

Origin of Product

United States

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